Home > Products > Screening Compounds P11668 > Deschloroclozapine (dihydrochloride)
Deschloroclozapine (dihydrochloride) -

Deschloroclozapine (dihydrochloride)

Catalog Number: EVT-10993706
CAS Number:
Molecular Formula: C18H22Cl2N4
Molecular Weight: 365.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deschloroclozapine (dihydrochloride) is a potent chemogenetic actuator that acts primarily as an agonist for Designer Receptors Exclusively Activated by Designer Drugs, or DREADDs. It is a derivative of clozapine, designed to enhance the specificity and efficacy of neuronal modulation in research settings. Deschloroclozapine exhibits significantly improved pharmacological properties compared to its predecessor, clozapine, particularly in terms of selectivity for muscarinic receptors, making it a valuable tool in neuroscience research.

Source

Deschloroclozapine was developed as part of ongoing research into chemogenetic tools that allow for the remote control of neuronal activity. Its development is detailed in various scientific studies, including those published in Nature Neuroscience and BioRxiv, highlighting its applications in both mice and non-human primates .

Classification

Deschloroclozapine falls under the category of pharmacological agents known as DREADD ligands. It is classified as a high-affinity agonist with specific action on muscarinic receptors hM3Dq and hM4Di. Its chemical formula is C18H20N4C_{18}H_{20}N_{4}, with a molecular weight of approximately 292.39 g/mol .

Synthesis Analysis

Methods

The synthesis of deschloroclozapine involves several steps, primarily utilizing radiolabeling techniques to create its carbon-11 isotope variant for positron emission tomography studies. The general procedure includes:

  1. Starting Material: Desmethylclozapine is used as a precursor.
  2. Reagents: Methyl triflate is employed for methylation reactions.
  3. Solvent: Acetonitrile serves as the solvent during the reaction.
  4. Temperature and Time: The reaction typically occurs at 50 °C for approximately 5 minutes, followed by quenching with water and purification via high-performance liquid chromatography (HPLC) .

Technical Details

The synthesis process yields deschloroclozapine with high radiochemical stability, allowing it to be used effectively in various biological assays. The final product is formulated for intravenous injection and filtered to ensure sterility .

Molecular Structure Analysis

Structure

Deschloroclozapine's structure features a complex arrangement characteristic of its clozapine lineage, which includes:

  • A dibenzodiazepine core.
  • Multiple nitrogen atoms that contribute to its binding affinity at muscarinic receptors.

Data

  • InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N
  • SMILES Notation: CN1CCN(C2=NC3=C(C=CC=C3)NC4=CC=CC=C24)CC1
  • CAS Number: 1977-07-7 .
Chemical Reactions Analysis

Deschloroclozapine undergoes specific chemical reactions that facilitate its binding to target receptors:

  1. Binding Reactions: It binds selectively to hM3Dq and hM4Di receptors with inhibition constants of Ki=6.3nMK_i=6.3\,nM and Ki=4.2nMK_i=4.2\,nM, respectively .
  2. Agonistic Activity: In vitro studies demonstrate that deschloroclozapine activates these receptors rapidly, inducing significant physiological responses without substantial off-target effects .
Mechanism of Action

Deschloroclozapine operates primarily through its action on G protein-coupled receptors (GPCRs). Upon administration, it binds to muscarinic DREADDs, leading to:

  • G Protein Activation: Initiation of intracellular signaling cascades.
  • Neuronal Modulation: Enhanced neuronal activity within targeted brain regions.
  • Behavioral Changes: Induction of specific behavioral outcomes in experimental models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide and ethanol; solubility data indicates a maximum concentration of approximately 100 mM in these solvents .

Chemical Properties

  • Stability: Exhibits high metabolic stability, making it suitable for prolonged studies.
  • Affinity Profile: Displays low off-target receptor binding across a wide range of GPCRs, enhancing its specificity for DREADDs .
Applications

Deschloroclozapine has several important applications in scientific research:

  1. Neuroscience Research: Used extensively for studying neuronal circuits and behaviors through chemogenetic approaches.
  2. Pharmacological Studies: Serves as a model compound for investigating drug interactions at muscarinic receptors.
  3. Imaging Techniques: Employed in positron emission tomography studies to visualize receptor occupancy in vivo .
Introduction to Chemogenetic Technologies and Deschloroclozapine

Evolution of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)

Chemogenetic technologies, particularly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), have revolutionized neuroscience by enabling precise, reversible manipulation of specific neuronal populations. DREADDs are engineered G-protein-coupled receptors (GPCRs), typically derived from human muscarinic acetylcholine receptors through directed molecular evolution. These receptors are rendered unresponsive to their native neurotransmitter, acetylcholine, but gain high sensitivity to biologically inert synthetic ligands. The most widely deployed DREADDs are the excitatory hM3Dq (Gq-coupled) and inhibitory hM4Di (Gi-coupled) platforms, which increase or decrease neuronal activity, respectively, upon ligand binding [2] [9]. The foundational "lock-and-key" premise demands both exquisite receptor specificity and ligand selectivity. Initial ligands, notably clozapine-N-oxide, faced significant limitations, driving the pursuit of optimized agonists like deschloroclozapine to fulfill the true potential of targeted chemogenetics [9] [10].

Pharmacological Limitations of First-Generation DREADD Agonists

The utility of first-generation DREADD agonists, particularly clozapine-N-oxide, was hampered by critical pharmacological shortcomings:

  • Poor Blood-Brain Barrier Penetrance and Weak Affinity: Clozapine-N-oxide exhibits inherently low brain bioavailability following systemic administration. Positron emission tomography studies confirmed its limited ability to cross the blood-brain barrier efficiently, resulting in suboptimal receptor occupancy within the central nervous system [3] [9]. Furthermore, its binding affinity for target DREADDs (hM3Dq, hM4Di) is relatively weak (Ki values typically in the hundreds of nanomolar range), necessitating high systemic doses [1] [10].
  • Metabolic Instability and Back-Conversion: A major liability of clozapine-N-oxide is its rapid in vivo metabolism via reductases into its parent compound, the atypical antipsychotic clozapine. Clozapine possesses high affinity for numerous endogenous neurotransmitter receptors (e.g., dopamine D1/D2, serotonin 5-HT2A/2C, adrenergic, histaminergic, and muscarinic receptors). This back-conversion introduces profound confounds, as clozapine exerts potent off-target pharmacological effects independent of DREADD activation, including sedation, cognitive impairment, and anxiety-like behaviors [3] [6] [9].
  • Off-Target Receptor Interactions: Even disregarding metabolic conversion, high doses of clozapine-N-oxide required to activate DREADDs (often ≥ 1-10 mg/kg) have been shown to interact with endogenous receptors, particularly at serotonin 5-HT2B receptors. These interactions can directly modulate behavior and neuronal activity, confounding the interpretation of DREADD-mediated effects [3] [9].
  • Slow Pharmacokinetics and Low Potency: Clozapine-N-oxide exhibits sluggish kinetics, with delayed peak effects following administration. Its low potency (high EC50 values) necessitates large doses, exacerbating problems related to metabolism and off-target effects. Alternative ligands like Compound 21 offered improved metabolic stability but still suffered from suboptimal brain penetrance and required relatively high doses for efficacy [3] [10].

Table 1: Pharmacological Limitations of Key First-Generation DREADD Agonists

LigandPrimary LimitationConsequenceEvidence Level
Clozapine-N-oxideBack-metabolism to ClozapineOff-target effects via endogenous receptors (DA, 5-HT, H, M); confounds resultsIn vivo metabolite tracing, Behavioral studies [3] [9]
Clozapine-N-oxideLow Blood-Brain Barrier PenetranceLow brain bioavailability; poor DREADD occupancyPET imaging, CSF measurements [3] [9]
Clozapine-N-oxideLow DREADD Affinity/Potency (Ki/EC50 ~100-300 nM)High doses required; increases risk of off-target effectsIn vitro binding/functional assays [1] [10]
Compound 21 (C21)Moderate Brain Penetrance & PotencyHigher doses needed than theoretically predicted; potential for weak off-target effectsIn vivo PET, Behavioral controls [3] [10]

These limitations underscored the critical need for a next-generation ligand possessing high blood-brain barrier permeability, potent and selective DREADD affinity, metabolic stability, and minimal interaction with endogenous receptors.

Structural and Pharmacological Rationale for Deschloroclozapine Development

Deschloroclozapine emerged from a deliberate effort to refine the clozapine pharmacophore to enhance DREADD specificity and potency while minimizing interactions with endogenous receptors. Its development was guided by key structural modifications and rigorous pharmacological characterization:

  • Core Structural Modification: Deschloroclozapine is chemically defined as 11-(4-Methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride. The pivotal modification differentiating it from clozapine is the removal of the chlorine atom from the tricyclic dibenzodiazepine ring system. Dechlorination significantly alters the molecule's electronic distribution and steric profile, drastically reducing its affinity for many endogenous receptors that recognize clozapine, particularly dopamine and serotonin receptors, while remarkably preserving and enhancing its interaction with engineered DREADDs [1] [7] [10].
  • Superior DREADD Affinity and Potency: Deschloroclozapine exhibits dramatically improved binding affinity (Ki) and functional potency (EC50) for hM3Dq and hM4Di DREADDs compared to clozapine-N-oxide and other predecessors:
  • hM3Dq: Ki = 6.3 nM; EC50 = 0.13 nM (BRET assay) [1] [4] [10]
  • hM4Di: Ki = 4.2 nM; EC50 = 0.081 nM (BRET assay) [1] [4] [10]This represents a >100-fold improvement in affinity and >50-fold improvement in functional potency over clozapine-N-oxide and a substantial improvement over Compound 21 [1] [10]. This high potency translates into effective in vivo DREADD activation at very low doses (typically 0.001-0.1 mg/kg in rodents).
  • Minimal Off-Target Activity: Comprehensive receptor profiling demonstrated that deschloroclozapine has negligible affinity (Ki >100 nM) for a wide array of endogenous GPCRs, ion channels, and transporters, including receptors where clozapine and, consequently, clozapine-N-oxide metabolites have high affinity (e.g., dopamine D1/D2, serotonin 5-HT2A/2C, adrenergic α1/α2, histamine H1) [1] [5] [7]. This selectivity is crucial for attributing observed biological effects specifically to DREADD activation.
  • Rapid Blood-Brain Barrier Penetration and Direct Action: Unlike clozapine-N-oxide, deschloroclozapine efficiently crosses the blood-brain barrier within minutes of systemic administration (intraperitoneal or intravenous). Positron emission tomography studies using [11C]-deschloroclozapine confirmed its rapid brain accumulation and specific binding to DREADD-expressing regions in vivo. Crucially, it acts directly on DREADDs without requiring metabolic activation, eliminating the confound of back-conversion to active metabolites like clozapine [2] [5].
  • Efficacy Across Species and Modalities: Deschloroclozapine has demonstrated robust DREADD-mediated effects in diverse experimental paradigms and species:
  • Mice: Low doses (1-3 µg/kg i.p.) rapidly enhanced neuronal activity via hM3Dq within minutes, as measured by Fos induction and electrophysiology [2] [5].
  • Rats: Effective at 0.1 mg/kg for hM3Dq-mediated Fos induction and hM4Di-mediated inhibition of central amygdala-dependent behaviors and neuronal firing in slice electrophysiology. Crucially, this dose showed no effects on locomotion or place preference in controls lacking DREADD expression [5] [8].
  • Non-Human Primates: Intravenous doses (1-3 µg/kg) rapidly modulated neuronal activity via hM3Dq. Intramuscular administration (100 µg/kg) of deschloroclozapine reversibly induced spatial working memory deficits specifically in monkeys expressing hM4Di in the prefrontal cortex, demonstrating behavioral efficacy at doses significantly lower than required for clozapine-N-oxide or Compound 21 [2].

Table 2: Pharmacological Profile of Deschloroclozapine vs. First-Generation Ligands

PropertyDeschloroclozapineClozapine-N-oxideCompound 21
hM3Dq Ki (nM)6.3 [1] [10]~100-220 [1] [10]~10-30 [10]
hM4Di Ki (nM)4.2 [1] [10]~60-270 [1] [10]~5-20 [10]
hM3Dq EC50 (nM)0.13 (BRET) [1] [10]~24-110 [10]~3-10 [10]
hM4Di EC50 (nM)0.081 (BRET) [1] [10]~14-60 [10]~1-5 [10]
BBB PenetranceHigh & Rapid [2] [5]Low/Poor [3] [9]Moderate [10]
Back-Conversion to ClozapineNo [2]Yes (Significant) [3] [9]Minimal/None [10]
Off-Target BindingMinimal (Ki >100 nM at most GPCRs) [1] [5] [7]High (Via clozapine metabolite) [3] [9]Low-Moderate [3] [10]
Effective In Vivo Dose Range (Rodents)0.001 - 0.1 mg/kg [2] [5] [8]1 - 10 mg/kg [3] [9]0.3 - 3 mg/kg [3] [10]

The structural simplification achieved by dechlorination, combined with its exceptional DREADD affinity, selectivity, and favorable pharmacokinetics, positions deschloroclozapine dihydrochloride as a transformative chemogenetic actuator. It effectively addresses the core limitations of earlier ligands, enabling more precise, interpretable, and translationally relevant interrogation of neural circuits in awake, behaving animals across species [1] [2] [5]. Its development marks a significant milestone in realizing the full potential of the DREADD chemogenetic platform for basic neuroscience research and therapeutic exploration.

Properties

Product Name

Deschloroclozapine (dihydrochloride)

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride

Molecular Formula

C18H22Cl2N4

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C18H20N4.2ClH/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18;;/h2-9,19H,10-13H2,1H3;2*1H

InChI Key

ZMDCCOPUWCVMFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.